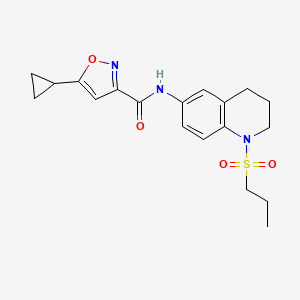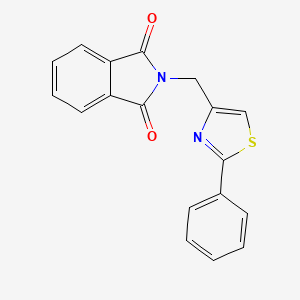![molecular formula C16H15N5O2 B2840254 N-[2,2-Bis(furan-2-yl)ethyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine CAS No. 2380186-35-4](/img/structure/B2840254.png)
N-[2,2-Bis(furan-2-yl)ethyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2,2-Bis(furan-2-yl)ethyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a pyrazolo[3,4-d]pyrimidine derivative that has been synthesized using various methods.
Mechanism of Action
The mechanism of action of N-[2,2-Bis(furan-2-yl)ethyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine is not fully understood. However, it is believed to act by inhibiting certain enzymes and signaling pathways that are involved in the development and progression of various diseases. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the inflammatory response.
Biochemical and Physiological Effects
N-[2,2-Bis(furan-2-yl)ethyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine has been shown to have several biochemical and physiological effects. It has been reported to reduce inflammation, inhibit tumor cell growth, and improve glucose metabolism. The compound has also been shown to have neuroprotective effects and may help to prevent the development of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-[2,2-Bis(furan-2-yl)ethyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine in lab experiments is its high potency. The compound has been shown to have significant effects at low concentrations, making it a useful tool for studying various biological processes. However, one of the limitations of using this compound is its relatively high cost, which may limit its use in large-scale experiments.
Future Directions
There are several future directions for the study of N-[2,2-Bis(furan-2-yl)ethyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine. One area of research is the development of more efficient synthesis methods that can produce the compound in larger quantities and at lower cost. Another area of research is the investigation of the compound's potential use in the treatment of other diseases, such as cardiovascular disease and autoimmune disorders. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its effects on various biological processes.
Synthesis Methods
The synthesis of N-[2,2-Bis(furan-2-yl)ethyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine has been reported using various methods. One of the most common methods involves the reaction of 1-methylpyrazolo[3,4-d]pyrimidin-4-amine with 2-furan-2-ylethylamine in the presence of a catalyst. The reaction is carried out under reflux conditions in a suitable solvent. The yield of the product obtained using this method is reported to be high.
Scientific Research Applications
N-[2,2-Bis(furan-2-yl)ethyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine has been studied extensively for its potential therapeutic applications. It has been reported to have anti-inflammatory, anti-cancer, and anti-diabetic properties. The compound has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
N-[2,2-bis(furan-2-yl)ethyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2/c1-21-16-12(9-20-21)15(18-10-19-16)17-8-11(13-4-2-6-22-13)14-5-3-7-23-14/h2-7,9-11H,8H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMCLOTOWWACBDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=NC(=C2C=N1)NCC(C3=CC=CO3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2,2-bis(furan-2-yl)ethyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-(2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamido)benzoate](/img/structure/B2840171.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]propanamide](/img/structure/B2840174.png)
![{1-[3-(4-Pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}amine trifluoroacetate](/img/no-structure.png)
![(1H-indol-5-yl)((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2840179.png)
![3-Methyl-1-oxo-6,8-diphenyl-3,4-dihydro-1H-pyrido[2,1-c][1,4]oxazin-5-ium tetrafluoroborate](/img/structure/B2840180.png)
![N-[2-Amino-2-(2-methoxyphenyl)ethyl]-1-oxo-3,4-dihydro-2H-isoquinoline-7-carboxamide;hydrochloride](/img/structure/B2840183.png)

![1-((1R,5S)-8-((E)-4-methylstyrylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2840185.png)
![(1S,2R,3S,4R)-2,3-Dihydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid](/img/structure/B2840186.png)
![{1-[(tert-butoxy)carbonyl]-6-cyano-1H-indol-3-yl}boronic acid](/img/structure/B2840189.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2840192.png)
![2-(benzo[d][1,3]dioxol-5-yl)-1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone](/img/structure/B2840193.png)
